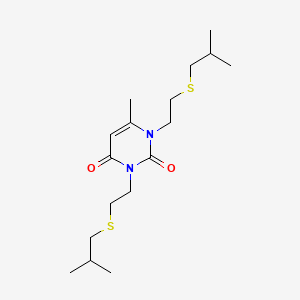
1,3-Bis(isobutylthioethyl)-6-methyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(isobutylthioethyl)-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The modification of uracil with isobutylthioethyl groups and a methyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isobutylthioethyl)-6-methyluracil typically involves the alkylation of 6-methyluracil with isobutylthioethyl halides. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(isobutylthioethyl)-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the isobutylthioethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiols.
Substitution: The isobutylthioethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles like amines or alcohols; reaction temperature around 50-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(isobutylthioethyl)-6-methyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1,3-Bis(isobutylthioethyl)-6-methyluracil involves its interaction with molecular targets such as enzymes and receptors. The isobutylthioethyl groups enhance the compound’s ability to bind to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(phenylthioethyl)-6-methyluracil: Similar structure but with phenyl groups instead of isobutyl groups.
1,3-Bis(methylthioethyl)-6-methyluracil: Similar structure but with methyl groups instead of isobutyl groups.
1,3-Bis(ethylthioethyl)-6-methyluracil: Similar structure but with ethyl groups instead of isobutyl groups.
Uniqueness
1,3-Bis(isobutylthioethyl)-6-methyluracil is unique due to the presence of isobutylthioethyl groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biologische Aktivität
1,3-Bis(isobutylthioethyl)-6-methyluracil is a uracil derivative characterized by the presence of two isobutylthioethyl groups at positions 1 and 3, and a methyl group at position 6 of the uracil ring. Its chemical formula is C17H30N2O2S2, with a molecular weight of 358.56 g/mol. This compound's unique structure may confer distinct biological activities, particularly in relation to its interactions with biological macromolecules.
The compound features sulfur atoms in its isobutylthioethyl groups, which contribute to its chemical reactivity and potential biological interactions. The structural similarity to nucleobases suggests that it could interact with proteins and nucleic acids, leading to various biological effects such as antiviral or anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H30N2O2S2 |
| Molecular Weight | 358.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | 153581-48-7 |
The biological activity of this compound likely involves interactions with molecular targets such as enzymes and receptors. The isobutylthioethyl groups may enhance the compound's binding affinity to these targets, potentially inhibiting their activity. This could lead to various biological effects, including:
- Suppression of viral replication
- Induction of apoptosis in cancer cells
Such mechanisms are common among uracil derivatives, which often exhibit diverse pharmacological properties.
Potential Applications
Given its structure and proposed mechanisms of action, this compound may have applications in several therapeutic areas:
- Antiviral therapies : Due to its potential to inhibit viral replication.
- Cancer treatment : By inducing apoptosis in malignant cells.
- Research applications : As a probe for studying interactions with biological macromolecules.
Table 2: Summary of Related Research Findings
Eigenschaften
CAS-Nummer |
153581-48-7 |
|---|---|
Molekularformel |
C17H30N2O2S2 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H30N2O2S2/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4/h10,13-14H,6-9,11-12H2,1-5H3 |
InChI-Schlüssel |
FFSIDOQAXLVUTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















